1-bromo-2-(propoxymethyl)benzene
Overview
Description
1-bromo-2-(propoxymethyl)benzene is an organic compound with the molecular formula C10H13BrO. It is a brominated aromatic compound, which means it contains a benzene ring substituted with a bromine atom and a propyloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-2-(propoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-[(n-propyloxy)methyl]benzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-(propoxymethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Electrophilic Aromatic Substitution Reactions: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ions (NO2+), sulfonyl groups (SO3H), or alkyl groups (R+).
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, or reduced to form alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary or secondary amines. Reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and alkyl halides for alkylation are used.
Major Products Formed
Nucleophilic Substitution: Products include 2-[(n-propyloxy)methyl]phenol, 2-[(n-propyloxy)methyl]benzonitrile, and 2-[(n-propyloxy)methyl]aniline.
Electrophilic Aromatic Substitution: Products include 1-bromo-2-[(n-propyloxy)methyl]-4-nitrobenzene, 1-bromo-2-[(n-propyloxy)methyl]benzenesulfonic acid, and various alkylated derivatives.
Scientific Research Applications
1-bromo-2-(propoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated aromatic compounds.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals, including dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 1-bromo-2-(propoxymethyl)benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, reacting with electrophiles to form substituted products.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene (C6H5Br): A simpler brominated aromatic compound used as a reagent in organic synthesis.
1-Bromo-2-methylbenzene (C7H7Br): Similar in structure but lacks the propyloxy group, leading to different reactivity and applications.
1-Bromo-2-isopropoxybenzene (C9H11BrO): Contains an isopropoxy group instead of a propyloxy group, resulting in different steric and electronic effects.
Uniqueness
1-bromo-2-(propoxymethyl)benzene is unique due to the presence of both a bromine atom and a propyloxy group on the benzene ring. This combination of substituents imparts distinct reactivity and makes the compound valuable in various synthetic and research applications .
Properties
IUPAC Name |
1-bromo-2-(propoxymethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTWJYFVQHZLHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302445 | |
Record name | 1-Bromo-2-(propoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80171-35-3 | |
Record name | 1-Bromo-2-(propoxymethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80171-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-(propoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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